![molecular formula C25H19BrN2O4 B5500970 4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound’s synthesis involves multiple steps, including bromination, azidonation, reduction, and condensation reactions. Techniques like Suzuki coupling reactions and the use of copper catalysts have been employed to introduce specific functional groups and to form the desired molecular backbone. The use of palladium acetate-catalyzed cyclization reactions signifies the complexity and precision required in synthesizing such compounds (Gu et al., 2007).

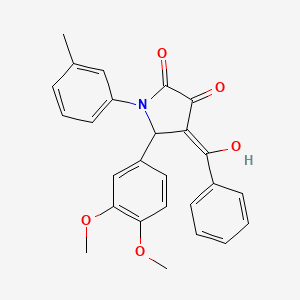

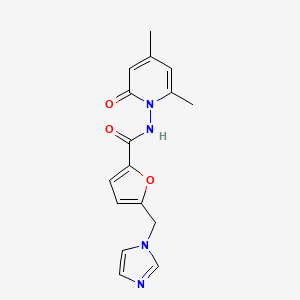

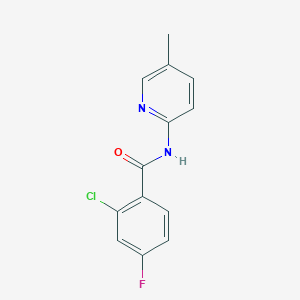

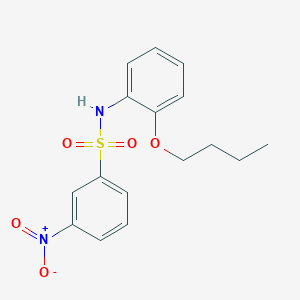

Molecular Structure Analysis

Characterization techniques like NMR, IR, and MS spectroscopy play a crucial role in confirming the molecular structure. These techniques provide detailed information about the molecular geometry, electronic structure, and the presence of specific functional groups. Studies employing density functional theory (DFT) have optimized molecular structures and geometries, offering a theoretical perspective on the compound’s molecular architecture (Kurt et al., 2011).

Chemical Reactions and Properties

The compound exhibits specific reactivity patterns, such as acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. The ability to undergo specific chemical reactions underlines its chemical versatility and potential as a precursor for further chemical transformations (Baul et al., 2009).

Applications De Recherche Scientifique

Enantioselective Synthesis and Derivative Formation

Research demonstrates the enantioselective synthesis of derivatives of amino acids and other compounds that could be structurally related to or synthesized using principles applicable to the compound of interest. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, showcasing methods for introducing protected aminomethyl groups, highlights the versatility of similar compounds in synthesizing bioactive or functional derivatives (Arvanitis et al., 1998). Similarly, the synthesis of oxazine, thiazine, and quinoxaline derivatives from 3-aryl-2-bromopropanoic acids and their esters underlines the potential of bromo-substituted benzoic acids in producing compounds with varied chemical structures and potential applications (Pokhodylo et al., 2021).

Liquid Crystal Intermediates

The synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid derivatives, serving as intermediates for liquid crystal materials, illustrates the importance of such compounds in developing advanced materials for display technologies. These intermediates play a crucial role in the synthesis of ferroelectric and antiferroelectric liquid crystals, underscoring the potential application of the compound in materials science (Qing, 2000).

Synthetic Methodology Development

Studies on the synthesis of various derivatives, including those involving bromo-substituted compounds, contribute to the development of novel synthetic methodologies. These methodologies may be applied to synthesize a wide range of chemical entities, including those with potential medicinal or material applications. For example, the practical synthesis of a CCR5 antagonist demonstrates the utility of bromo-substituted intermediates in the synthesis of complex molecules with biological activity (Ikemoto et al., 2005).

Natural Product Synthesis and Analysis

The isolation and characterization of phenyl ether derivatives from marine-derived fungi, highlighting the discovery of compounds with antioxidant activity, demonstrate the potential of structurally similar compounds in natural product synthesis and analysis. Such studies are crucial for the identification of new bioactive compounds and the understanding of their mechanisms of action (Xu et al., 2017).

Propriétés

IUPAC Name |

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN2O4/c1-16-2-9-21(10-3-16)28-24(29)15-32-23-11-4-17(13-22(23)26)12-20(14-27)18-5-7-19(8-6-18)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXWMDZZTGWTRH-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-[3-bromo-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-1-cyanoethenyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)